molecular formula C30H16 B089507 Anthra[1,2,3,4-ghi]perylene CAS No. 190-85-2

Anthra[1,2,3,4-ghi]perylene

Cat. No.: B089507
CAS No.: 190-85-2
M. Wt: 376.4 g/mol
InChI Key: LAEGBVZJOGMQBJ-UHFFFAOYSA-N
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Description

Anthra[1,2,3,4-ghi]perylene (CAS 190-85-2) is a polycyclic aromatic hydrocarbon (PAH) characterized by a fused aromatic system comprising 10 conjugated benzene rings. Its molecular formula is C₃₀H₁₆, with a molecular weight of 376.45 g/mol . This compound is structurally distinct due to its extended π-electron system, which confers unique electronic and optical properties. It is primarily utilized in laboratory settings for chemical synthesis and materials science research, particularly in studies involving nanographenes and chiral atropisomers .

Properties

CAS No.

190-85-2

Molecular Formula

C30H16

Molecular Weight

376.4 g/mol

IUPAC Name

octacyclo[20.8.0.02,11.03,8.04,29.012,21.014,19.025,30]triaconta-1(22),2(11),3(8),4,6,9,12,14,16,18,20,23,25(30),26,28-pentadecaene

InChI

InChI=1S/C30H16/c1-2-6-20-16-26-24-14-12-18-8-4-10-22-21-9-3-7-17-11-13-23(25(26)15-19(20)5-1)29(27(17)21)30(24)28(18)22/h1-16H

InChI Key

LAEGBVZJOGMQBJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C4=C5C6=C(C=CC=C6C7=CC=CC8=C7C5=C(C3=CC2=C1)C=C8)C=C4

Canonical SMILES

C1=CC=C2C=C3C4=C5C6=C(C=CC=C6C7=CC=CC8=C7C5=C(C3=CC2=C1)C=C8)C=C4

Other CAS No.

190-85-2

Synonyms

Anthra[1,2,3,4-ghi]perylene

Origin of Product

United States

Scientific Research Applications

Organic Electronics

Organic Photovoltaics (OPVs) : Anthra[1,2,3,4-ghi]perylene derivatives have been investigated as components in organic solar cells due to their favorable electronic properties. They can serve as electron acceptors in non-fullerene solar cell architectures. Research indicates that modifications to the this compound core can enhance charge transport and light absorption characteristics, leading to improved power conversion efficiencies in OPVs .

Organic Light Emitting Diodes (OLEDs) : The compound is also explored for use in OLEDs. Its high photoluminescence and thermal stability make it suitable for applications in light-emitting devices. Studies have shown that this compound-based materials exhibit excellent color purity and efficiency when used as emissive layers .

Materials Science

Nanographene Synthesis : this compound serves as a precursor for synthesizing nanographenes through various chemical reactions such as Diels-Alder cycloadditions. This method allows for the π-extension of the PAH structure, resulting in materials with enhanced electronic properties suitable for advanced material applications .

Thermal and Photostable Materials : Due to its robust structure, this compound exhibits excellent thermal and photostability. This property is crucial for developing materials that can withstand harsh environmental conditions while maintaining performance in applications such as coatings and sensors .

Photonics

Fluorescent Probes : The compound's strong fluorescence makes it an attractive candidate for use as a fluorescent probe in biological imaging and sensing applications. Its ability to be functionalized allows for the development of specific probes that can target various biological markers .

Nonlinear Optical Materials : this compound derivatives have been studied for their nonlinear optical properties. These materials can be utilized in optical limiting and signal processing applications due to their ability to manipulate light at high intensities .

Chemical Reactions Analysis

Diels–Alder Cycloaddition

The bay region of anthra[1,2,3,4-ghi]perylene participates in annulative π-extension (APEX) reactions :

  • Maleic anhydride reacts at the bay region to form benzoperylene derivatives, though yields remain low (≤41%) due to steric hindrance .

  • Acrylates (e.g., isobutyl acrylate) undergo cycloaddition under thermal conditions with p-chloranil, producing ester-functionalized derivatives (39% yield) .

Mechanistic Insight :

  • Reactions proceed via a diradical intermediate stabilized by the extended aromatic system.

  • Oxidative aromatization using p-chloranil is critical for restoring aromaticity post-cycloaddition .

Reactivity with Oxidizing Agents

Anthra[1,2,3,4-ghi]perylene exhibits vigorous reactivity with strong oxidizers:

  • Explosive reactions occur with ozone or NO₃ radicals, forming nitro-PAHs and quinones .

  • Substitution reactions with halogens (e.g., bromine) proceed under acid catalysis, though regioselectivity is poorly characterized .

Table 2: Oxidative Reaction Pathways

Oxidizing AgentPrimary ProductsByproductsConditionsSource
O₃Quinones, ring-opened productsCO, CO₂Gas phase, UV
NO₃Nitro-PAHsPhthalic anhydrideDark, low O₂
Br₂ (H₂SO₄)Brominated derivativesHBrRoom temperature

Computational and Structural Analysis

DFT studies (M062X-D3/cc-pVDZ) reveal:

  • Helical conformation : Anthra[1,2,3,4-ghi]perylene adopts a (P)-configured helix with a 20.2° end-to-end twist .

  • Steric strain : Congestion around the stereogenic axis lowers reaction yields but enhances enantiomeric purity .

Comparison with Similar Compounds

Key Properties :

  • IUPAC Name : Anthra[1,2,3,4-ghi]perylene
  • Molecular Structure: Fused 10-ring system with a non-planar, helical conformation in certain derivatives .
  • Hazards : Classified as acutely toxic (oral, dermal), skin/eye irritant, and respiratory hazard under OSHA standards .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular Properties of this compound and Analogues

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Ring Count Key Structural Features
This compound 190-85-2 C₃₀H₁₆ 376.45 10 Fused anthracene-perylene hybrid
Naphtho[1,2,3,4-ghi]perylene 190-84-1 C₂₆H₁₄ 326.39 8 Naphthalene-perylene fusion
Benzo[ghi]perylene 191-24-2 C₂₂H₁₂ 276.34 6 Five-ring PAH with bay-region substitution
Perylene 198-55-0 C₂₀H₁₂ 252.31 5 Planar, symmetric dinaphthylene structure

Structural Insights :

  • This compound exhibits a larger π-conjugated system than Naphtho[1,2,3,4-ghi]perylene and Benzo[ghi]perylene, leading to distinct electronic delocalization and stability .
  • Naphtho[1,2,3,4-ghi]perylene shares a similar fused perylene backbone but lacks the anthracene extension, reducing its molecular weight by ~50 g/mol compared to this compound .
  • Benzo[ghi]perylene and Perylene are smaller PAHs with higher solubility and environmental mobility due to lower molecular weights .

Electronic and Optical Properties

  • This compound : Exhibits red-shifted absorption spectra due to extended conjugation. Quantum calculations using the Pariser-Parr-Pople (PPP) model show strong electron correlation effects .
  • Benzo[ghi]perylene : Lower symmetry results in split π-π* transitions, with optical absorption peaks in the UV-visible range .
  • Perylene : High fluorescence quantum yield, making it suitable for organic LEDs (OLEDs) .

Environmental and Toxicological Profiles

Table 3: Toxicity and Environmental Impact

Compound Toxicity Class (GHS) Environmental Persistence Key Findings
This compound H302, H315, H319, H335 High (log Kow >6) Detected in historical rubbings; potential carcinogen (IARC Group 3)
Benzo[ghi]perylene Not classified as a priority PAH Moderate Genotoxic in vitro; not regulated under US-EPA PAH guidelines
Perylene Low acute toxicity Low Commonly found in urban aerosols; minimal bioaccumulation

Key Notes:

  • This compound’s high molecular weight and hydrophobicity contribute to its persistence in sediments .
  • Benzo[ghi]perylene’s inclusion in non-priority PAH lists highlights gaps in regulatory frameworks .

Preparation Methods

Reaction Mechanism and Stereochemical Control

The bis(aryne) precursor undergoes a two-fold [4+2] cycloaddition with perylene, facilitated by strain release and π-orbital alignment. Computational modeling reveals that the configurational stability of the aryne intermediate (ΔGenant⧧ ≥ 50 kJ mol⁻¹) ensures enantiospecificity. The reaction proceeds at 80°C in tetrahydrofuran (THF), achieving 98% enantiomeric excess (ee) for the nanographene product.

Key Parameters:

  • Temperature : 80°C

  • Solvent : THF

  • Catalyst : None (thermal activation)

  • Yield : 65–70%

  • Purity : >99% (HPLC)

Diels-Alder-Clar Reaction for Coronene Derivatives

The Diels-Alder-Clar (DAC) reaction provides a modular route to extended PAHs. Maleic anhydride serves as a dienophile, reacting with perylene to form a benzoperylene intermediate, which undergoes dehydrogenation to yield Anthra[1,2,3,4-ghi]perylene.

Optimization of Reaction Conditions

A 100-L stainless steel autoclave enables scalable synthesis under high-pressure conditions (3–4 MPa) at 240–260°C. Potassium hydroxide (KOH) accelerates decarboxylation, while ethanol recrystallization ensures >99% purity.

Comparative Data for DAC Synthesis:

ParameterSmall Scale (1 L)Large Scale (100 L)
Temperature300°C240–260°C
Pressure6 MPa3–4 MPa
Reaction Time60 h60 h
Yield65%70%
Purity (HPLC)>99%>99%

Computational Modeling for Reaction Pathway Prediction

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level elucidate the energetics of Anthra[1,2,3,4-ghi]perylene formation. Transition states for aryne-perylene cycloaddition exhibit activation energies of 25–30 kcal mol⁻¹, consistent with experimental reaction rates .

Q & A

Q. What are the established synthetic routes for Anthra[1,2,3,4-ghi]perylene and its derivatives?

this compound derivatives are synthesized via Diels-Alder cycloaddition reactions targeting the bay region of perylene. For example, tetrabenzyl this compound-7,8,13,14-tetracarboxylate is prepared using ortho-iodoaryl triflate precursors and trimethylsilylmethylmagnesium chloride under controlled conditions. Characterization involves NMR, high-resolution mass spectrometry, and X-ray crystallography to confirm regioselectivity and purity .

Q. Which analytical techniques are most effective for identifying this compound in complex matrices?

Pyrolysis–gas chromatography/mass spectrometry (Py-GC/MS) is highly effective for detecting this compound in environmental or historical samples. This method identifies polycyclic aromatic hydrocarbons (PAHs) based on fragmentation patterns and retention indices. For quantification, HPLC coupled with fluorescence detection is recommended due to the compound's strong emission properties in non-polar solvents .

Q. What safety precautions are critical when handling this compound in laboratory settings?

The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335). Researchers must use fume hoods, wear nitrile gloves, and employ closed-system handling to minimize exposure. Emergency protocols include immediate rinsing with water for eye/skin contact and artificial respiration for inhalation incidents. Stability data indicate it is non-reactive under standard storage conditions (20–25°C, inert atmosphere) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms involving this compound atropisomers?

Density functional theory (DFT) calculations are used to determine enantiomerization barriers (ΔG‡) of atropisomers. For example, a barrier of ΔG ≥ 50 kJ mol⁻¹ ensures configurational stability during reactions. Kinetic studies (e.g., reactions with furan) combined with Eyring analysis validate computational predictions. This approach resolves discrepancies between theoretical and experimental enantiomeric excess values .

Q. What strategies address conflicting toxicity data for this compound in ecotoxicological studies?

Contradictions arise from variations in bioaccumulation potential and metabolic pathways across species. Methodologically, standardized OECD Test Guidelines (e.g., Test No. 305 for bioaccumulation in fish) should be applied. Comparative studies using isotopically labeled analogs (e.g., benzo[ghi]perylene-d2) can track metabolite formation and degradation half-lives in controlled ecosystems .

Q. Why do fluorescence properties of this compound derivatives remain solvent-insensitive, and how can this be exploited?

Unlike many PAHs, this compound exhibits minimal solvent polarity-dependent emission shifts due to its rigid, planar structure. Emission intensity ratios (e.g., I₄₅₀/I₅₀₀) remain constant across solvents, making it a reliable probe for imaging applications. Researchers leverage this by embedding the compound in polymer matrices for stable optoelectronic devices, avoiding solvent-induced quenching .

Q. How do enzymatic pathways differ in the microbial degradation of this compound compared to smaller PAHs?

Yeast consortia degrade this compound via cytochrome P450 monooxygenases and epoxide hydrolases, with kinetic studies showing a 2.5-fold slower degradation rate (k = 0.12 day⁻¹) than benzo[a]pyrene. Metabolite profiling via LC-QTOF-MS identifies unique dihydrodiol intermediates, suggesting a non-canonical pathway involving angular oxidation .

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